

The Versatility of Cy5.5: A Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5.5

Cat. No.: B560562

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology research and drug development, the sensitive and precise detection of biomolecules is paramount. Among the arsenal of fluorescent probes, the cyanine dye **Cy5.5** has emerged as a powerful tool, particularly for applications requiring deep tissue penetration and minimal background fluorescence. This in-depth technical guide explores the core applications of **Cy5.5**, providing detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to facilitate its integration into your research.

Core Properties of Cy5.5

Cy5.5 is a far-red to near-infrared (NIR) fluorescent dye known for its high extinction coefficient and good quantum yield.^[1] Its spectral characteristics make it ideal for a range of applications where minimizing autofluorescence from biological samples is critical.^[2]

Property	Value	Reference(s)
Maximum Excitation Wavelength (λ_{ex})	~675 - 678 nm	[3]
Maximum Emission Wavelength (λ_{em})	~693 - 707 nm	[3][4]
Molar Extinction Coefficient (ϵ)	~209,000 - 250,000 M ⁻¹ cm ⁻¹	[4][5]
Quantum Yield (Φ)	~0.23	[2]
Alternative Dyes	Alexa Fluor 680, DyLight 680	[4]

Correction Factors for Quantifying **Cy5.5**-Labeled Proteins:

When determining the concentration of a **Cy5.5**-labeled protein, it is crucial to correct for the dye's absorbance at 280 nm.

Wavelength	Correction Factor	Reference(s)
260 nm	0.05	[5]
280 nm	0.101	[5]

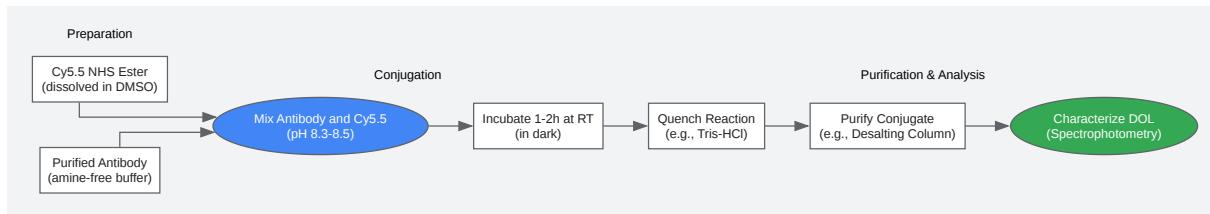
Key Applications and Experimental Protocols

Cy5.5's versatility allows for its use in a multitude of molecular biology techniques, from cellular imaging to *in vivo* studies.

Labeling of Biomolecules: Antibodies and Oligonucleotides

Cy5.5 is commonly used to label proteins, peptides, and nucleic acids.[6][7] The most frequent method for labeling proteins is through the use of **Cy5.5** NHS ester, which reacts with primary amines on the target molecule.[8]

This protocol provides a general guideline for labeling an antibody with a **Cy5.5** NHS ester. Optimization may be required for specific antibodies and applications.


Materials:

- Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)
- **Cy5.5** NHS ester
- Anhydrous DMSO
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
- Prepare **Cy5.5** Stock Solution: Immediately before use, dissolve the **Cy5.5** NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Reaction Setup:
 - Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
 - Add the **Cy5.5** stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1 to 20:1.[8]
- Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
- Quenching (Optional): Add the quenching solution to stop the reaction and incubate for 15-30 minutes.
- Purification: Separate the labeled antibody from unreacted dye using a desalting column (e.g., Sephadex G-25).

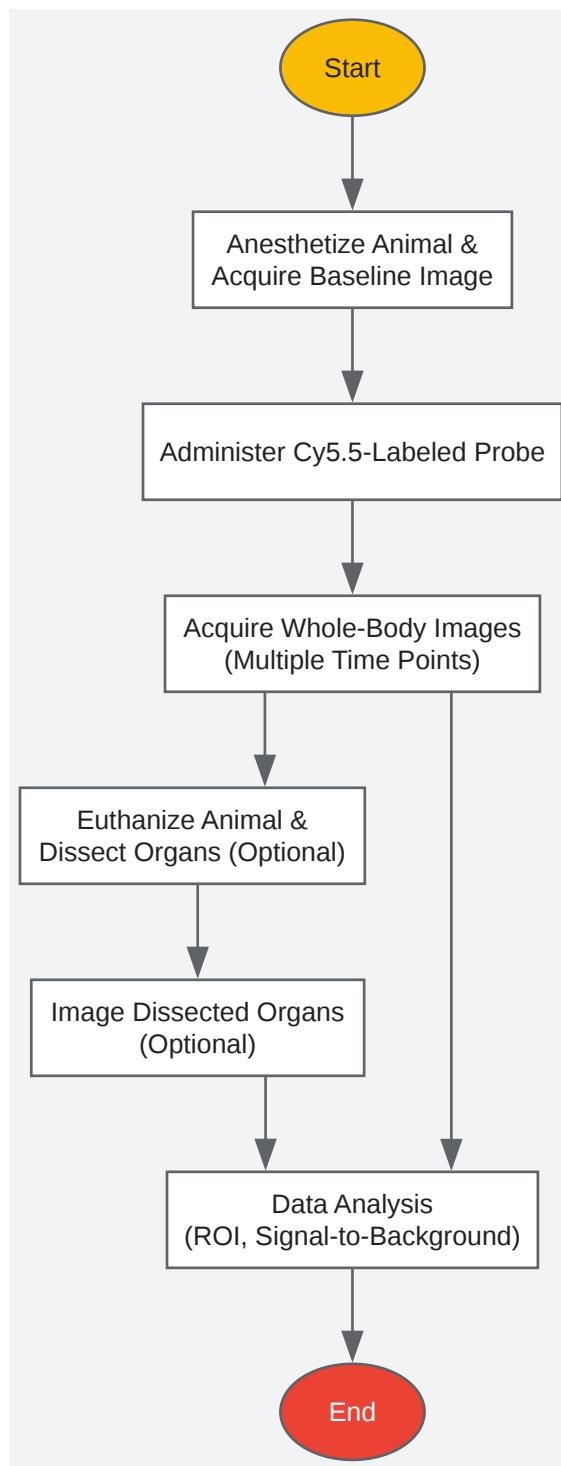
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for **Cy5.5**). An optimal DOL is typically between 2 and 7.[8]

[Click to download full resolution via product page](#)

Workflow for Antibody Conjugation with Cy5.5 NHS Ester.

In Vivo Imaging

The near-infrared emission of **Cy5.5** allows for deep tissue penetration, making it an excellent choice for in vivo imaging in small animals. This enables the tracking of labeled cells, antibodies, or nanoparticles to study disease progression, drug distribution, and therapeutic efficacy.[9]


This protocol outlines a general procedure for in vivo fluorescence imaging in a mouse model.

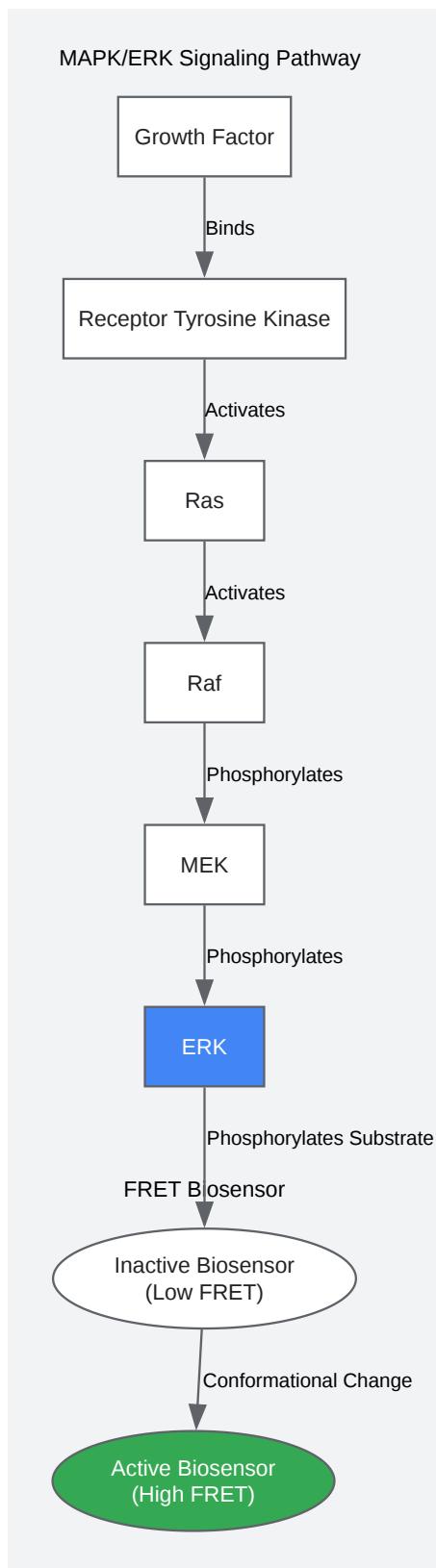
Materials:

- Cy5.5**-labeled probe (e.g., antibody, nanoparticle) in a sterile vehicle (e.g., PBS)
- Anesthetized mice (e.g., with isoflurane)
- In vivo imaging system with appropriate filters for **Cy5.5** (Excitation: ~640 nm, Emission: ~680 nm)[10]

Procedure:

- Animal Preparation: Anesthetize the mouse and acquire a baseline image to determine autofluorescence levels.
- Probe Administration: Inject the **Cy5.5**-labeled probe via the desired route (e.g., intravenously).[10]
- Image Acquisition: Acquire whole-body images at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h) to monitor the biodistribution of the probe.[10]
- Ex Vivo Analysis (Optional):
 - At the end of the experiment, euthanize the mouse and dissect the organs of interest.
 - Image the dissected organs to confirm the in vivo findings and quantify the probe accumulation.[10]
- Data Analysis:
 - Draw regions of interest (ROIs) around the target tissue and background areas.
 - Calculate the signal-to-background ratio to quantify the specific targeting of the probe.

[Click to download full resolution via product page](#)


General Workflow for In Vivo Imaging with a Cy5.5 Probe.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions, conformational changes, and signaling events.^[10] **Cy5.5** can serve as an acceptor fluorophore in FRET pairs with donors such as Cy3.^[10] The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, providing a sensitive readout of molecular proximity.

A key application of FRET is in the development of biosensors to monitor signaling pathways in living cells. For example, FRET-based biosensors have been developed to study the activity of Extracellular signal-regulated kinase (ERK), a critical component of the MAPK signaling pathway.^{[4][11]}

In a typical ERK FRET biosensor, a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP, though the principle applies to **Cy5.5** as an acceptor) are linked by a peptide containing an ERK substrate sequence and a phospho-amino acid binding domain.^[11] Upon activation of the ERK pathway, ERK phosphorylates the substrate, leading to a conformational change in the biosensor that brings the donor and acceptor into close proximity, resulting in an increase in FRET.

[Click to download full resolution via product page](#)

ERK Signaling Pathway and FRET Biosensor Activation.

Other Notable Applications

Beyond the applications detailed above, **Cy5.5** is also utilized in:

- Flow Cytometry: For multicolor analysis of cell populations, often in tandem with other fluorophores like PerCP.[12][13]
- Western Blotting and ELISA: For the sensitive detection of proteins.[14][15]
- Immunofluorescence and Immunohistochemistry: For visualizing the localization of target antigens in cells and tissues.[2][16]
- Fluorescence In Situ Hybridization (FISH): For the detection of specific nucleic acid sequences.[17]
- Drug Delivery: To track the delivery and release of therapeutic agents from nanoparticles.

Conclusion

Cy5.5 is a robust and versatile near-infrared dye with a broad range of applications in molecular biology. Its favorable spectral properties, particularly its emission in a region of low biological autofluorescence, make it an invaluable tool for sensitive and high-contrast imaging and detection. By understanding its core properties and leveraging the detailed protocols provided, researchers can effectively incorporate **Cy5.5** into their experimental workflows to advance their studies in cellular analysis, disease modeling, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. interchim.fr [interchim.fr]
- 2. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]
- 4. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 5. lifetein.com [lifetein.com]
- 6. Can Cy5 be used to label DNA oligos? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring ERK Activity Dynamics in Single Living Cells Using FRET Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 15. MiL-FISH: Multilabeled Oligonucleotides for Fluorescence In Situ Hybridization Improve Visualization of Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [The Versatility of Cy5.5: A Technical Guide for Molecular Biology Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560562#cy5-5-applications-in-molecular-biology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com